Amphomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

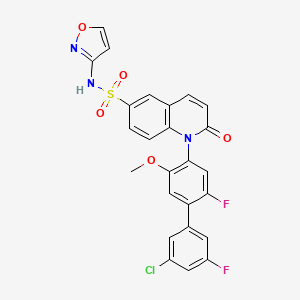

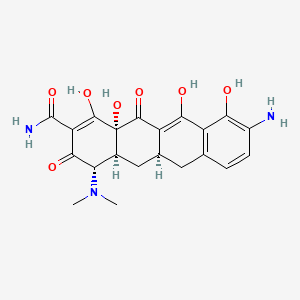

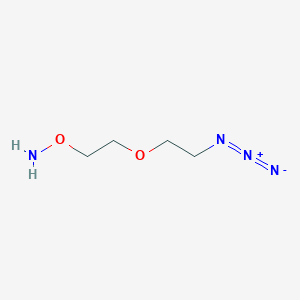

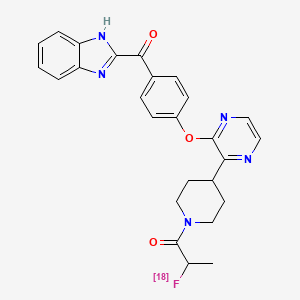

La amphomicina es un antibiótico lipopeptídico de origen natural producido por la bacteria Streptomyces canus. Tiene la fórmula molecular C58H91N13O20 y es conocida por su potente actividad contra bacterias grampositivas . La amphomicina forma parte de una clase de antibióticos que se dirigen a la síntesis de la pared celular bacteriana, lo que la convierte en una herramienta valiosa para combatir las infecciones bacterianas .

Aplicaciones Científicas De Investigación

La amphomicina tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Mecanismo De Acción

La amphomicina ejerce sus efectos uniéndose al precursor de la pared celular bacteriana lípido II, inhibiendo su incorporación a la pared celular y, por lo tanto, interrumpiendo la síntesis de la pared celular . Esto lleva a la lisis celular y a la muerte de las bacterias. Los objetivos moleculares de la amphomicina incluyen la molécula de lípido II y otros componentes de la maquinaria de síntesis de la pared celular bacteriana .

Análisis Bioquímico

Biochemical Properties

Amphomycin interacts with various biomolecules, playing a significant role in biochemical reactions. It forms a complex with dolichylmonophosphate in the presence of calcium . This interaction is facilitated by the fatty acylated aspartic acid residue at the N-terminus of the lipopeptide and the phosphate head group of dolichylmonophosphate .

Cellular Effects

This compound exhibits potent effects on various types of cells. It can bind and induce perturbation in cell membranes, leading to permeation of molecules, alteration of morphology, disruption of cellular homeostasis, and activation of cell death . These effects are particularly pronounced in pathogenic microorganisms, including parasitic protists .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with C55-P , a bacterial cell wall precursor . High-resolution crystal structures indicate that this compound-like lipopeptides adopt a unique crystal packing that governs their interaction with C55-P, providing an explanation for their antibacterial effect .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound-treated Staphylococcus aureus shows reduced lysyl-ε-amide peak due to cell-wall thinning, and increased lysyl-ε-amine peak due to accumulation of Park’s nucleotide . These effects are consistent with this compound’s inhibition of cell wall biosynthesis by targeting steps at or prior to PG transglycosylation .

Subcellular Localization

Studies with microsomal membranes from hen oviduct suggested that dolichylmonophosphate, which forms a complex with this compound, is located on the cytoplasmic side of the membrane .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La amphomicina se produce típicamente mediante fermentación microbiana. La bacteria Streptomyces canus se cultiva en condiciones específicas para optimizar el rendimiento de amphomicina . El proceso de fermentación implica el uso de medios ricos en nutrientes, pH controlado, temperatura y aireación para promover el crecimiento de la bacteria y la producción del antibiótico .

Métodos de producción industrial: La producción industrial de amphomicina sigue un proceso de fermentación similar, pero a mayor escala. El caldo de fermentación se somete a varias etapas de purificación, incluyendo filtración, extracción con disolventes y cromatografía, para aislar y purificar la amphomicina . Los avances en biotecnología también han llevado al desarrollo de derivados semisintéticos de la amphomicina, como el MX-2401, que exhiben propiedades antimicrobianas mejoradas .

Análisis De Reacciones Químicas

Tipos de reacciones: La amphomicina experimenta varios tipos de reacciones químicas, entre ellas:

Oxidación: La amphomicina puede oxidarse para formar diversos derivados con actividad biológica alterada.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de sustitución: Derivados de aminoácidos, reactivos de acoplamiento peptídico.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen diversos análogos de amphomicina con actividades antimicrobianas modificadas. Estos análogos se estudian a menudo para comprender la relación estructura-actividad y para desarrollar antibióticos más potentes .

Comparación Con Compuestos Similares

La amphomicina forma parte de una clase de antibióticos lipopeptídicos que incluye otros compuestos como:

Daptomicina: Otro antibiótico lipopeptídico con un mecanismo de acción similar, pero con un espectro de actividad diferente.

Polimixina: Un antibiótico lipopeptídico que se dirige a la membrana celular bacteriana en lugar de la pared celular.

Surfactina: Un lipopeptídico con propiedades surfactantes y actividad antimicrobiana.

Unicidad de la amphomicina: La amphomicina es única en su capacidad para dirigirse al lípido II, un componente crucial de la síntesis de la pared celular bacteriana. Esto la hace particularmente eficaz contra las bacterias grampositivas y una herramienta valiosa en la lucha contra las infecciones resistentes a los antibióticos .

Propiedades

Número CAS |

1402-82-0 |

|---|---|

Fórmula molecular |

C58H91N13O20 |

Peso molecular |

1290.4 g/mol |

Nombre IUPAC |

(2R,3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-[(3S,9aR)-1,4-dioxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazin-3-yl]ethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-amino-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-[[(2S)-3-carboxy-2-[[(E)-10-methyldodec-3-enoyl]amino]propanoyl]amino]-2-methyl-4-oxobutanoic acid |

InChI |

InChI=1S/C58H91N13O20/c1-8-30(4)18-13-11-9-10-12-14-21-39(72)63-36(26-44(79)80)51(83)68-46(31(5)58(90)91)54(86)65-35(25-43(77)78)50(82)60-27-40(73)64-34(24-42(75)76)49(81)61-28-41(74)66-47(32(6)59)55(87)67-45(29(2)3)56(88)71-23-17-20-38(71)52(84)62-33(7)48-57(89)70-22-16-15-19-37(70)53(85)69-48/h12,14,29-38,45-48H,8-11,13,15-28,59H2,1-7H3,(H,60,82)(H,61,81)(H,62,84)(H,63,72)(H,64,73)(H,65,86)(H,66,74)(H,67,87)(H,68,83)(H,69,85)(H,75,76)(H,77,78)(H,79,80)(H,90,91)/b14-12+/t30?,31-,32+,33+,34+,35+,36+,37-,38+,45+,46+,47-,48+/m1/s1 |

Clave InChI |

XBNDESPXQUOOBQ-LSMLZNGOSA-N |

SMILES |

CCC(C)CCCCCC=CCC(=O)NC(CC(=O)O)C(=O)NC1C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C3CCCCN3C1=O)C(C)C(=O)O)CC(=O)O)CC(=O)O)C(C)N)C(C)C)C |

SMILES isomérico |

CCC(C)CCCCC/C=C/CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)C(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@H]([C@H](C)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)[C@H]2C(=O)N3CCCC[C@@H]3C(=O)N2 |

SMILES canónico |

CCC(C)CCCCCC=CCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C2C(=O)N3CCCCC3C(=O)N2 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Amphomycin |

Origen del producto |

United States |

Q1: What is the mechanism of action of amphomycin?

A1: this compound is a lipopeptide antibiotic that inhibits bacterial cell wall synthesis by specifically targeting undecaprenyl phosphate (C55-P). [] C55-P is a crucial lipid carrier molecule involved in the transport of peptidoglycan precursors across the bacterial cell membrane. [, , ] By binding to C55-P, this compound disrupts the availability of this essential carrier lipid, thereby halting the construction of the bacterial cell wall and leading to bacterial cell death. [, ]

Q2: How does this compound’s interaction with C55-P differ from daptomycin, another lipopeptide antibiotic?

A2: While both are calcium-dependent lipopeptide antibiotics, this compound and daptomycin exhibit distinct mechanisms of action. [] Unlike daptomycin, which targets the bacterial cell membrane directly, this compound specifically interacts with C55-P, the lipid carrier in peptidoglycan synthesis. [, ] This distinct mechanism of action results in minimal cross-resistance between this compound and daptomycin. []

Q3: What is the chemical structure of this compound?

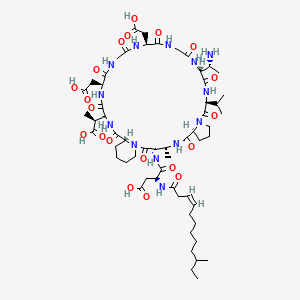

A3: this compound is a cyclic lipopeptide antibiotic. [, ] Its core structure comprises a cyclic decapeptide linked to an exocyclic amino acid and a fatty acid residue. [] This unique structure is crucial for its calcium-dependent activity and interaction with C55-P. [, ]

Q4: What is the significance of the calcium dependence of this compound?

A4: The activity of this compound is calcium-dependent, meaning it requires the presence of calcium ions (Ca2+) for optimal function. [, ] Structural studies have shown that calcium binding to this compound induces a specific conformation essential for its interaction with C55-P. []

Q5: What are the structural features of this compound crucial for its activity?

A5: The cyclic decapeptide core, the exocyclic amino acid, and the fatty acid side chain are critical structural elements of this compound. [] Modifications to these components can significantly influence its antibacterial activity, potency, and selectivity. [, ]

Q6: What is the stereochemistry of the fatty acid component in this compound?

A6: The major constituent fatty acid in this compound is cis-3-anteisotridecenoic acid. [] The cis configuration of the double bond is essential for its biological activity. []

Q7: How stable is this compound under different conditions?

A7: While the provided research doesn't offer specific stability data for this compound, it highlights formulation strategies to improve its stability, solubility, and bioavailability. []

Q8: What are some formulation approaches for enhancing this compound's stability and bioavailability?

A8: Although specific strategies for this compound weren't detailed, the research mentions that formulation optimization is crucial for enhancing the stability and bioavailability of lipopeptide antibiotics. []

Q9: Are there any known this compound analogues, and how do their structures differ?

A9: Yes, several this compound analogues have been identified, including friulimicins, aspartocins, and glycinocins. [, , ] These analogues often share a similar cyclic peptide core but differ in their fatty acid side chains or specific amino acid substitutions. [, , ] For example, aspartocins D and E differ from this compound only in their fatty acid side chains. []

Q10: How do structural modifications in this compound analogues impact their activity?

A10: Alterations to the peptide core, the fatty acid chain, or the exocyclic amino acid of this compound can significantly affect its antibacterial activity, potency, and target selectivity. [, ] Researchers are exploring these structure-activity relationships to develop more potent and effective this compound-like antibiotics. []

Q11: What types of in vitro assays are used to evaluate this compound's activity?

A11: Researchers employ various in vitro assays, including determining minimum inhibitory concentrations (MICs) against a range of bacterial strains, time-kill assays to assess bactericidal activity, and measuring membrane depolarization. [, ] These assays help characterize the potency, spectrum of activity, and potential mechanism of action of this compound and its analogues. [, ]

Q12: Have there been any in vivo studies on this compound?

A12: Yes, the research mentions in vivo studies evaluating this compound's pharmacokinetic/pharmacodynamic (PK/PD) properties. [] These studies used animal models to assess its absorption, distribution, metabolism, excretion, and efficacy against specific bacterial infections. [] Notably, MX-2401, an this compound analogue, showed promise in treating infections caused by antibiotic-resistant Gram-positive bacteria in animal models. [, ]

Q13: Are there known mechanisms of resistance to this compound?

A13: While the provided research doesn’t delve into specific resistance mechanisms for this compound, it highlights the limited cross-resistance observed between MX-2401 and other antibiotics, including daptomycin. [] This suggests a unique mechanism of action that potentially mitigates the rapid development of resistance. []

Q14: What is the current clinical relevance of this compound?

A14: Although this compound itself was withdrawn from clinical use, it serves as a valuable scaffold for developing novel lipopeptide antibiotics. [] Researchers are actively exploring this compound analogues with improved pharmacological properties and expanded-spectrum activity against resistant Gram-positive bacteria. [, , ]

Q15: What are some potential future directions for this compound research?

A15: Continued research on this compound focuses on:

- Optimizing the structure of this compound analogues to improve potency, spectrum of activity, and pharmacokinetic properties. [, ]

- Elucidating the precise molecular interactions between this compound and C55-P using computational chemistry and structural biology techniques. [, ]

- Developing novel drug delivery systems to enhance the efficacy and reduce the toxicity of this compound-like antibiotics. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)